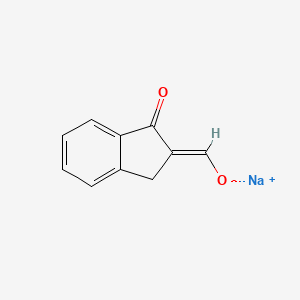

2-(Sodiooxymethylene)indan-1-one

Description

Properties

IUPAC Name |

sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBQGNOSLLZCQA-WVLIHFOGSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Sodiooxymethylene)indan-1-one typically involves the reaction of indan-1-one with sodium methoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Sodiooxymethylene)indan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium methoxide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides

Scientific Research Applications

2-(Sodiooxymethylene)indan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: This compound is being investigated as a lead compound for the development of novel therapeutic agents.

Industry: It is used in the production of pharmaceuticals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Sodiooxymethylene)indan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies using density functional theory and other computational methods have provided insights into its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1H-NMR Chemical Shifts (δ, ppm):

- This compound: Expected downfield shifts for enolic protons (δ 5.5–6.5) due to resonance stabilization (inferred from analogous enolates) .

- 2-(Furan-2-ylmethylene)indan-1-one : H2 and H3 protons at δ 7.63 (d, J = 16.1 Hz) and 8.03 (d, J = 16.1 Hz), indicating trans-coupling .

- 2-(4-Methoxybenzylidene)indan-1-one : Methoxy protons at δ 3.87 (s); aromatic protons at δ 6.92–7.67 .

- IPX-18 : Methyl groups at δ 2.35 (s) and 2.40 (s); benzylidene protons at δ 7.41–7.67 .

IR Spectroscopy (ν, cm⁻¹):

- All compounds exhibit strong C=O stretches near 1680–1720 cm⁻¹. Electron-withdrawing groups (e.g., nitro in 5f) shift ν(C=O) to higher frequencies (1715 cm⁻¹), while electron-donating groups (e.g., dimethylamino in ) reduce it to ~1670 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(Sodiooxymethylene)indan-1-one, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via Claisen–Schmidt condensation, where indan-1-one reacts with a substituted benzaldehyde under basic conditions. For optimization:

- Use solvent-free conditions to enhance reaction rates and reduce side products (e.g., NaOH as a catalyst) .

- Monitor reaction progress via mass spectrometry (MS) to track intermediates and confirm product formation .

- Adjust stoichiometry ratios (e.g., 1:1.2 for indan-1-one:aldehyde) to maximize yield. Crude product yields can exceed 90% under optimized conditions .

Q. How can the molecular structure of this compound be verified experimentally?

- Answer : Employ X-ray crystallography to resolve the crystal structure. Key steps include:

- Growing single crystals via slow evaporation in ethanol or DCM.

- Refinement using SHELXL for small-molecule crystallography, ensuring accurate bond length/angle measurements (e.g., C=C bond ~1.348 Å for E-configuration) .

- Validate with computational tools (e.g., ORTEP-3) for 3D visualization and hydrogen-bonding network analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : Assign peaks for the indanone core (e.g., carbonyl carbon at ~200 ppm in NMR) and substituents .

- UV-Vis : Identify π→π* transitions in the 300–400 nm range, influenced by substituent electronic effects .

- FT-IR : Confirm carbonyl stretch (~1700 cm) and C=C aromatic vibrations .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

- Answer :

- Solvent dipolarity/polarizability (e.g., measured by Kamlet–Taft parameters) significantly affects hyperpolarizability. Polar solvents stabilize charge-transfer states, enhancing nonlinear optical (NLO) responses .

- Bromine substitution at specific positions alters electron density distribution, which can be modeled via DFT calculations (e.g., B3LYP/6-311++G** basis set) to predict absorption maxima shifts .

Q. How can discrepancies in reported synthesis yields (e.g., 70% vs. 95%) be systematically addressed?

- Answer :

- Controlled Variables : Standardize catalyst concentration, temperature (±2°C), and reaction time.

- Analytical Validation : Use HPLC to quantify purity and identify side products (e.g., unreacted aldehyde) .

- Replication : Compare solvent-free vs. solvent-based protocols; higher yields are often achieved in solvent-free systems due to reduced hydrolysis .

Q. What strategies are effective for resolving crystallographic ambiguities in derivatives with flexible substituents?

- Answer :

- High-Resolution Data : Collect data at 100 K to minimize thermal motion artifacts .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Computational Support : Validate torsion angles with molecular dynamics simulations (e.g., AMBER) .

Q. How can the biological activity of this compound derivatives be evaluated in vitro?

- Answer :

- Target Screening : Use kinase inhibition assays (e.g., EGFR or CDK2) with IC determination via fluorescence polarization .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa) using MTT assays, comparing EC values to reference drugs .

Methodological Resources

- Crystallography : SHELX suite for structure refinement ; CCDC databases for structural comparisons .

- Computational Modeling : Gaussian 16 for DFT studies on NLO properties ; PyMOL for visualizing supramolecular interactions .

- Synthesis Protocols : Green chemistry principles for solvent-free synthesis ; MS-guided reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.